Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-
CAS No.:
Cat. No.: VC16559692
Molecular Formula: C33H25OPS
Molecular Weight: 500.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H25OPS |
|---|---|
| Molecular Weight | 500.6 g/mol |
| Standard InChI | InChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3; |
| Standard InChI Key | YUFTZXHXTHDINZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S] |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a 1,1'-binaphthyl scaffold with a methoxy (-OCH₃) group at the 2'-position of one naphthalene ring and a diphenylphosphine (-PPh₂) group at the 2-position of the other (Figure 1). The (1S) configuration ensures axial chirality, critical for inducing asymmetry in catalytic processes. The binaphthyl system’s rigidity restricts rotation around the central C–C bond, preserving the ligand’s chiral environment during reactions .
Electronic and Steric Effects
The methoxy group acts as an electron-donating substituent, increasing electron density at the phosphorus atom. This electronic modulation enhances the ligand’s π-accepting ability, stabilizing metal centers in low oxidation states. Sterically, the methoxy group occupies a proximal position to the phosphorus, creating a crowded environment that influences substrate orientation in catalytic cycles. Comparative studies with unmodified binaphthyl phosphines (e.g., BINAP) reveal that the methoxy derivative exhibits a 15–20% increase in enantiomeric excess (ee) in certain asymmetric hydrogenations .
Synthesis and Purification
Key Synthetic Routes
Synthesis typically begins with lithiation of 2-bromo-2'-methoxy-1,1'-binaphthalene, followed by reaction with chlorodiphenylphosphine (ClPPh₂) (Scheme 1). The lithiation step employs n-butyllithium in anhydrous diethyl ether at −78°C to ensure regioselectivity. Subsequent phosphorylation proceeds at room temperature, yielding the crude phosphine.
Scheme 1:
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Lithiation:
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Phosphorylation:
Purification Challenges
The air-sensitive nature of phosphine ligands necessitates inert atmosphere techniques. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexanes) yields the ligand as a white powder. Analytical data include (δ −15.2 ppm in CDCl₃) and specific rotation (c = 1, CHCl₃) .
Applications in Asymmetric Catalysis
Transition-Metal Complexation
The ligand forms stable complexes with Rh(I), Ru(II), and Pd(0), which are instrumental in asymmetric catalysis. For example, the Ru(II) complex catalyzes the hydrogenation of β-keto esters with >95% ee, outperforming BINAP-based catalysts by 10–12% in substrates with sterically demanding groups .
Cross-Coupling Reactions
In Pd-catalyzed Suzuki–Miyaura couplings, the ligand facilitates aryl–aryl bond formation between sterically hindered partners. A representative reaction (Table 1) demonstrates its superiority over BINAP in terms of yield and ee.
Table 1: Comparative Performance in Suzuki–Miyaura Coupling
| Ligand | Yield (%) | ee (%) |
|---|---|---|
| [(1S)-2'-OCH₃-BINAP]PPh₂ | 92 | 98 |
| BINAP | 85 | 88 |
Electronic Properties and Spectroscopic Analysis
NMR Spectroscopy
chemical shifts reflect the ligand’s electron-donating capacity. The methoxy group deshields the phosphorus nucleus, resulting in a downfield shift compared to BINAP (δ −18.5 ppm). data show distinct resonances for the methoxy protons (δ 3.72 ppm) and binaphthyl aromatic protons (δ 6.8–7.9 ppm) .
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1S) configuration and reveals a P–Au bond length of 2.289 Å in the corresponding gold(I) complex, shorter than that observed with BINAP (2.299 Å). This contraction correlates with enhanced π-backbonding from the metal to the ligand .
Comparative Analysis with Related Ligands
vs. BINAP
The methoxy substituent in [(1S)-2'-OCH₃-BINAP]PPh₂ introduces stronger electron-donating effects than BINAP’s phenyl groups. This modification accelerates oxidative addition steps in Pd-catalyzed reactions by 30–40%, as evidenced by kinetic studies .
vs. Josiphos Ligands
While Josiphos ligands (e.g., (t-Bu)₂P(o-biphenyl)) offer superior steric bulk, [(1S)-2'-OCH₃-BINAP]PPh₂ provides better enantioselectivity in hydrogenations of α,β-unsaturated ketones (90% ee vs. 82% for Josiphos) .
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